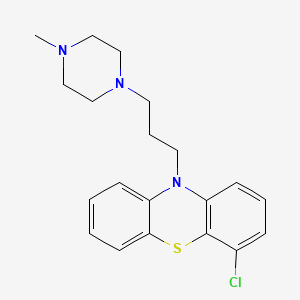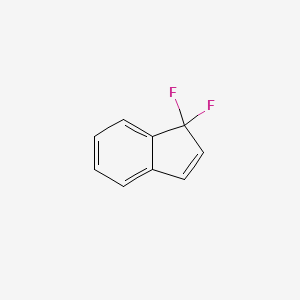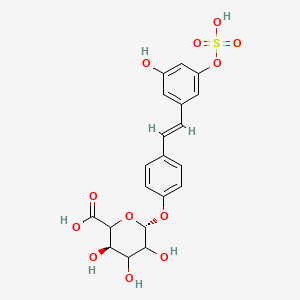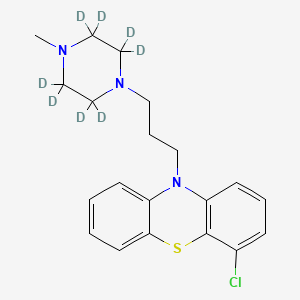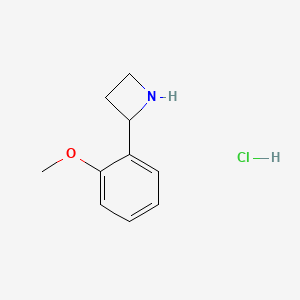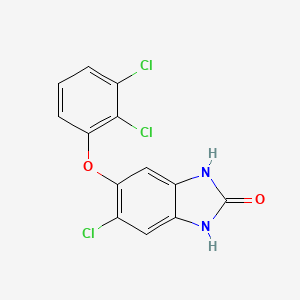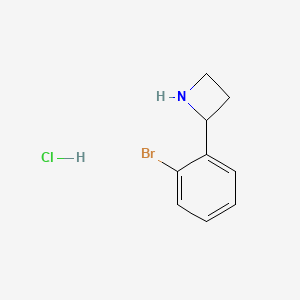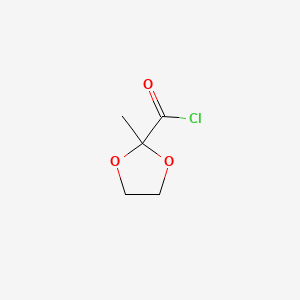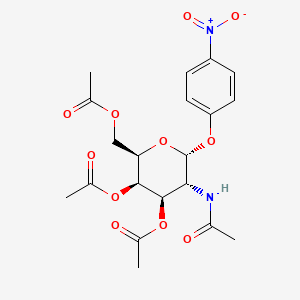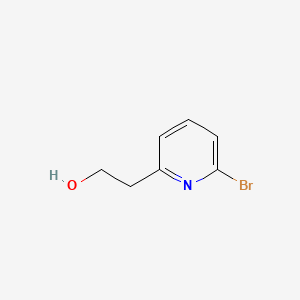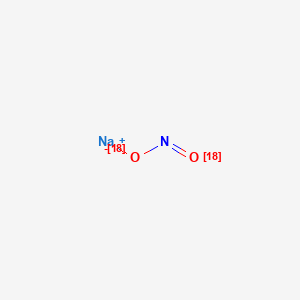
亚硝酸钠-18O2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium Nitrite-18O2 is a stable isotopic variant of sodium nitrite, where the oxygen atoms are enriched with the isotope oxygen-18. This compound is primarily used in scientific research to trace and study various chemical and biological processes due to its isotopic labeling.
科学研究应用
Sodium Nitrite-18O2 is extensively used in various fields of scientific research:
Chemistry: It is used as a tracer to study reaction mechanisms and pathways, particularly in oxidation and reduction reactions.
Biology: The compound is employed in metabolic studies to trace the incorporation and transformation of nitrogen in biological systems.
Medicine: Sodium Nitrite-18O2 is used in pharmacokinetic studies to understand the metabolism and excretion of drugs.
Industry: It is utilized in the production of isotopically labeled compounds for research and development purposes.
作用机制
Target of Action
The primary target of Sodium Nitrite-18O2 is hemoglobin in the blood . Sodium Nitrite-18O2 acts by oxidizing hemoglobin to methemoglobin . The oxidized Fe3+ in methemoglobin binds cyanide with high affinity, which helps to remove cyanide from blocking the metabolic function of mitochondria .
Mode of Action
Sodium Nitrite-18O2 primarily acts by oxidizing hemoglobin to methemoglobin . The now oxidized Fe3+ in methemoglobin also binds cyanide with high affinity and accepts cyanide from cytochrome a3 . This leaves cytochrome a3 free to resume its function in oxidative phosphorylation .
Biochemical Pathways
Sodium Nitrite-18O2 affects the nitrogen cycle, a complex interplay among many microorganisms catalyzing different reactions . The core nitrogen cycle involves four reduction pathways and two oxidation pathways . Sodium Nitrite-18O2 is involved in the oxidation of ammonia (NH3) with oxygen into nitrite followed by the oxidation of nitrite into nitrate .
Pharmacokinetics
The pulmonary absorption of Sodium Nitrite-18O2 is rapid and complete, and plasma exposure is dose-proportional through the maximum tolerated dosage level of 90 mg, without accumulation following repeated inhalation . At higher dosage levels, dose-limiting toxicities were orthostasis and hypotension with tachycardia .
Result of Action
The result of Sodium Nitrite-18O2’s action is the reversal of cyanide toxicity and the production of blood vessel dilation . It also leads to significant increases in circulating iron-nitrosyl hemoglobin (Hb (Fe)-NO), S-nitrosothiols (R-SNO), and the fraction of exhaled nitric oxide (FE NO) .
Action Environment
The action of Sodium Nitrite-18O2 can be influenced by environmental factors such as dietary constituents. For example, the co-administration of conjugated linoleic acid (cLA) with Sodium Nitrite-18O2 impacts the pharmacokinetics and physiological effects of Sodium Nitrite-18O2 . The cLA administration suppresses plasma NO3− and NO2− levels, decreases 15NO-deoxyhemoglobin formation, inhibits NO2− platelet activation, and the vasodilatory actions of NO2−, while enhancing the formation of 9- and 12-15NO2-cLA .
生化分析
Biochemical Properties
Sodium Nitrite-18O2 interacts with various enzymes, proteins, and other biomolecules. For instance, it plays a crucial role in the activity of nitrite reductase, an enzyme involved in the bioremediation process . The nitrite ion of Sodium Nitrite-18O2 binds to the active site of the nitrite reductase by forming three hydrogen bonds with the residues ASN72, ALA133, and ASN140 .
Cellular Effects
The effects of Sodium Nitrite-18O2 on various types of cells and cellular processes are profound. It influences cell function by interacting with nitrite reductase, thereby affecting the bioremediation process .
Molecular Mechanism
Sodium Nitrite-18O2 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, Sodium Nitrite-18O2 is involved in the assimilation reduction of nitrite in the six-electron reduction reaction of sulfur or nitrogen catalyzed by nitrite reductase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium Nitrite-18O2 change over time. The compound shows high stability and has long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Sodium Nitrite-18O2 is involved in several metabolic pathways. It interacts with nitrite reductase, an enzyme that plays a crucial role in the nitrogen cycle .
准备方法
Synthetic Routes and Reaction Conditions: Sodium Nitrite-18O2 can be synthesized by reacting sodium hydroxide with nitrogen dioxide enriched with oxygen-18. The reaction typically occurs under controlled temperature and pressure conditions to ensure the incorporation of the oxygen-18 isotope.
Industrial Production Methods: Industrial production of Sodium Nitrite-18O2 involves the isotopic enrichment of nitrogen dioxide followed by its reaction with sodium hydroxide. The process requires specialized equipment to handle isotopic materials and ensure high purity and yield of the final product.
Types of Reactions:
Oxidation: Sodium Nitrite-18O2 can undergo oxidation to form sodium nitrate.
Reduction: It can be reduced to form nitrogen gas and sodium hydroxide.
Substitution: Sodium Nitrite-18O2 can participate in substitution reactions, particularly in the formation of diazonium salts from aromatic amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium thiosulfate and iron(II) sulfate are commonly used.
Substitution: Acidic conditions with hydrochloric acid are typically employed for diazotization reactions.
Major Products:
Oxidation: Sodium nitrate.
Reduction: Nitrogen gas and sodium hydroxide.
Substitution: Diazonium salts and other nitrogen-containing organic compounds.
相似化合物的比较
Sodium Nitrite: The non-isotopic variant, commonly used in food preservation and industrial applications.
Sodium Nitrate: An oxidized form of sodium nitrite, used as a fertilizer and in food preservation.
Potassium Nitrite: Similar to sodium nitrite but with potassium as the cation, used in similar applications.
Uniqueness: Sodium Nitrite-18O2 is unique due to its isotopic labeling, which allows for precise tracing and study of chemical and biological processes. This makes it an invaluable tool in research applications where understanding the detailed mechanisms and pathways is crucial.
属性
InChI |
InChI=1S/HNO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1/i2+2,3+2; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXPTNMVRIOKMN-HBBSRNSNSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
N(=[18O])[18O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
72.995 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

